molecular formula C24H20F2N8O3 B12469475 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide

Cat. No.: B12469475
M. Wt: 506.5 g/mol
InChI Key: VIGRRCQSMMAOEO-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide is a complex organic compound that features a triazine ring substituted with fluorophenyl and nitrophenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazine core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with fluorophenyl groups: The triazine core is then reacted with 2-fluoroaniline under controlled conditions to introduce the fluorophenyl groups.

    Introduction of the nitrophenyl group: The final step involves the reaction of the intermediate with 3-nitroaniline to form the desired compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide can be compared with other similar compounds such as:

The uniqueness of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20F2N8O3

Molecular Weight

506.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(3-nitrophenyl)propanamide

InChI

InChI=1S/C24H20F2N8O3/c1-14(21(35)28-15-7-6-8-16(13-15)34(36)37)27-22-31-23(29-19-11-4-2-9-17(19)25)33-24(32-22)30-20-12-5-3-10-18(20)26/h2-14H,1H3,(H,28,35)(H3,27,29,30,31,32,33)

InChI Key

VIGRRCQSMMAOEO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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